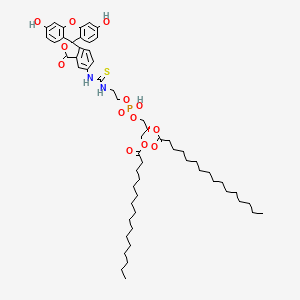
4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone, commonly known as NNK, is a potent carcinogen found in tobacco smoke. It is formed during the curing and processing of tobacco leaves and is a major contributor to the development of lung cancer in smokers. NNK is also present in other tobacco products, such as smokeless tobacco and e-cigarettes.
Aplicaciones Científicas De Investigación
Identification as a Urinary Metabolite in Rodents : A study identified 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)]-1-butanone as a urinary metabolite of NNK in rodents, signifying its role in the metabolism of tobacco-specific nitrosamines and potential as a biomarker for NNK exposure (Desai et al., 1993).
Mutagenicity Analysis through Deuterium Substitution : Research examining the mutagenicity of NNK via deuterium substitution provided insights into the importance of hydroxylation processes in NNK mutagenesis, which could be applicable to 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)]-1-butanone (Hecht et al., 1983).
Metabolism by Human Cytochrome P450 and Inhibition Studies : Studies on the metabolism of NNK by human cytochrome P450 and its inhibition by compounds like phenethyl isothiocyanate offer insights into the metabolic pathways and potential inhibition strategies for derivatives like 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)]-1-butanone (Smith et al., 1996).
Study of Glucuronide Conjugate Metabolism in Rats : Research into the metabolism of a glucuronide conjugate of NNK in rats contributes to understanding the metabolic fate and potential activation of carcinogenic intermediates from metabolites like 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)]-1-butanone (Atawodi et al., 2009).
Microsomal Alpha-Hydroxylation Studies : Investigations into the alpha-hydroxylation of NNK in microsomal preparations provide key insights into the metabolic pathways that could influence the formation and activity of 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)]-1-butanone (Peterson et al., 1991).
Propiedades
IUPAC Name |
N-methyl-N-[4-oxo-4-(6-oxo-1H-pyridin-3-yl)butyl]nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-13(12-16)6-2-3-9(14)8-4-5-10(15)11-7-8/h4-5,7H,2-3,6H2,1H3,(H,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBWRJVURQTOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)C1=CNC(=O)C=C1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858078 |
Source


|
| Record name | N-Methyl-N-[4-oxo-4-(6-oxo-1,6-dihydropyridin-3-yl)butyl]nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone | |
CAS RN |
151028-45-4 |
Source


|
| Record name | N-Methyl-N-[4-oxo-4-(6-oxo-1,6-dihydropyridin-3-yl)butyl]nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B586926.png)
![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)






![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B586946.png)
